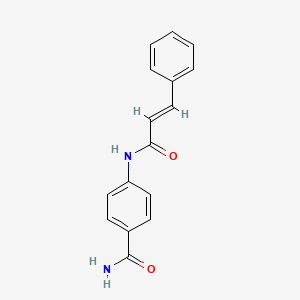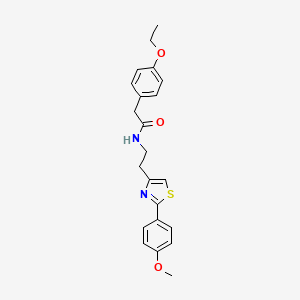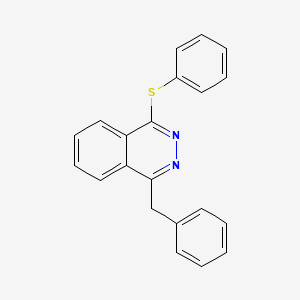![molecular formula C21H24N2O7S B2989103 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922014-43-5](/img/structure/B2989103.png)
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound known for its diverse applications in medicinal chemistry. It is notable for its structural complexity, which contributes to its unique chemical properties and potential therapeutic benefits.
Mechanism of Action
Target of Action
The primary target of this compound is the NR2C/NR2D subunit containing NMDA receptors . NMDA receptors are a type of ionotropic glutamate receptor that play key roles in synaptic plasticity and memory function.
Mode of Action
This compound acts as a positive allosteric modulator of the NR2C/NR2D subunit containing NMDA receptors . It increases the channel opening frequency of these receptors by two-fold, with no effect on NR2A or NR2B subtypes .
Biochemical Pathways
The compound’s interaction with the NMDA receptors influences the glutamatergic signaling pathway , which is crucial for neuronal communication, memory formation, learning, and regulation . By modulating the activity of these receptors, it can affect the downstream effects associated with these processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Starting Materials: : The synthesis begins with readily available chemical precursors like 6,7-dimethoxy-1-tetralone, which undergoes a series of reactions to form the isoquinoline derivative.
Key Reactions
Condensation: : 6,7-dimethoxy-1-tetralone reacts with a suitable sulfonylating agent to introduce the sulfonyl group.
Amination: : This is followed by an amination step where the ethylamine chain is added.
Benzo[d][1,3]dioxole Incorporation: : Finally, the benzo[d][1,3]dioxole moiety is coupled with the intermediate through a carboxamide linkage.
Reaction Conditions: : These reactions are typically carried out under controlled temperatures, often using catalysts and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound is optimized for efficiency:
Flow Chemistry: : Continuous flow reactors are employed to maintain a steady state of reaction conditions, enhancing yield and scalability.
Purification Techniques: : Advanced purification methods like chromatography and crystallization are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of N-oxides.
Reduction: : Reduction reactions can be employed to modify the sulfonyl group, potentially converting it to sulfides or sulfoxides.
Substitution: : The methoxy groups on the isoquinoline ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reducing Agents: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: : Halogenation agents or nucleophiles depending on the desired substitution.
Major Products
The major products from these reactions include various derivatives of the parent compound, each with unique chemical and biological properties.
Scientific Research Applications
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: : It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: : Used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: : Employed in the development of new materials with specific chemical properties, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: : This compound has similar structural features but lacks the methoxy groups, which may influence its chemical and biological properties.
N-(2-(6,7-dimethoxy-isoquinolin-1(2H)-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: : Differing slightly in the isoquinoline moiety, this compound offers a point of comparison for studying the effects of structural variations.
Uniqueness
The unique structural attributes of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, such as the methoxy groups and sulfonyl linkage, contribute to its distinct chemical behavior and potential for diverse applications in scientific research.
That’s quite a bit to digest. Got anything else you’re curious about?
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7S/c1-27-18-9-14-5-7-23(12-16(14)11-19(18)28-2)31(25,26)8-6-22-21(24)15-3-4-17-20(10-15)30-13-29-17/h3-4,9-11H,5-8,12-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHZCWZYEAIDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2989020.png)

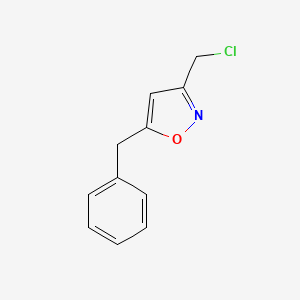
![6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline](/img/structure/B2989028.png)
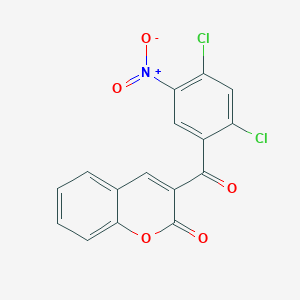
![N-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2989032.png)
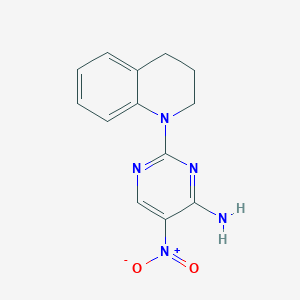
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2989034.png)
![N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2989035.png)
![N-[1-(4-fluorophenyl)propan-2-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2989036.png)
![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2989038.png)
